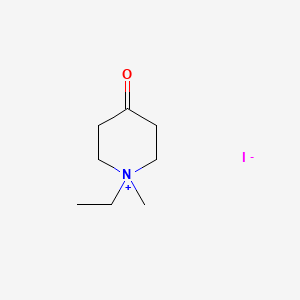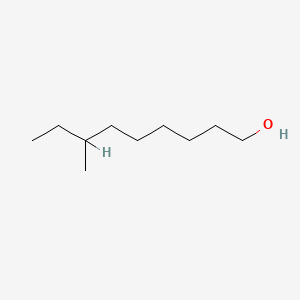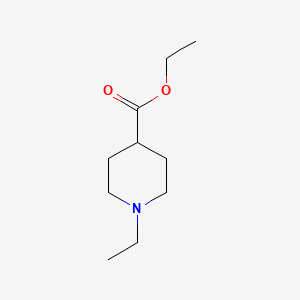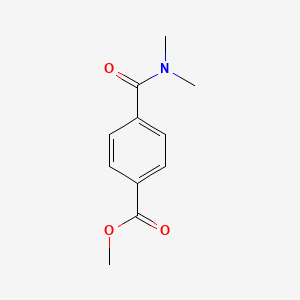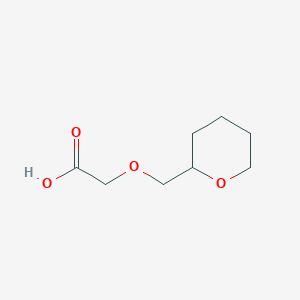
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid
Descripción general
Descripción
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid, or THPMA, is a derivative of the carboxylic acid family. It is a four-carbon molecule that is composed of two hydrogen atoms, two oxygen atoms, one carbon atom, and one methyl group. THPMA is known to be an important intermediate in the synthesis of many natural compounds and pharmaceuticals, and has been the subject of much scientific research over the years. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid involves the protection of the carboxylic acid group followed by the formation of the tetrahydro-2H-pyran-2-ylmethanol intermediate. This intermediate is then oxidized to form the desired product.
Starting Materials
Acetic acid, Methanol, Tetrahydro-2H-pyran, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Sodium borohydride (NaBH4), Sodium chlorite (NaClO2), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether, Ethyl acetate, Wate
Reaction
Step 1: Protection of the carboxylic acid group by reacting acetic acid with methanol in the presence of DCC and DMAP to form methyl acetate., Step 2: Reaction of tetrahydro-2H-pyran with methyl acetate in the presence of NaBH4 to form tetrahydro-2H-pyran-2-ylmethanol., Step 3: Oxidation of tetrahydro-2H-pyran-2-ylmethanol with NaClO2 and NaOH to form (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid., Step 4: Purification of the product by extraction with diethyl ether and washing with water, followed by evaporation of the solvent to obtain the desired product.
Aplicaciones Científicas De Investigación
THPMA has been the subject of much scientific research over the years, and has a wide range of applications. For example, it has been used in the synthesis of various natural compounds, such as terpenes and steroids. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. Additionally, THPMA has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of THPMA is not fully understood. However, it is believed to involve the formation of a carbanion, which is an anion that is formed when an organic halide reacts with a metal. This carbanion can then be used to form a variety of organic compounds, including THPMA.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of THPMA are not well understood. However, it has been shown to have some anti-inflammatory and antioxidant properties. Additionally, it has been shown to have some anti-fungal and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPMA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be produced in a variety of ways. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is also very sensitive to light and air, and can be easily damaged if not stored properly. Additionally, it can be toxic if handled improperly.
Direcciones Futuras
There are a number of potential future directions for THPMA research. One potential direction is to further explore its anti-inflammatory and antioxidant properties, as well as its potential uses in the synthesis of pharmaceuticals. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of dyes and pigments, as well as its potential uses in the synthesis of polymers. Finally, further research could be done on its potential toxicity and how to properly handle it in lab experiments.
Propiedades
IUPAC Name |
2-(oxan-2-ylmethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-8(10)6-11-5-7-3-1-2-4-12-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQDMQIHHQMTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424406 | |
| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid | |
CAS RN |
876716-61-9 | |
| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(oxan-2-yl)methoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



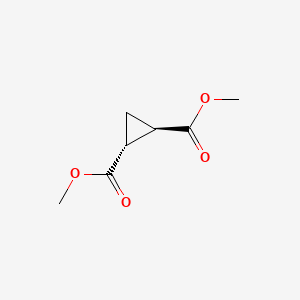
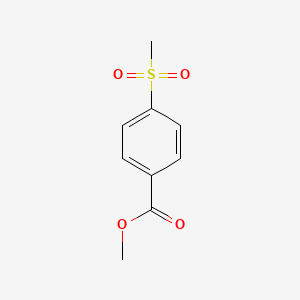

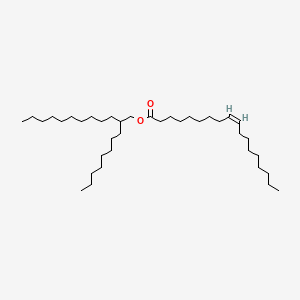


![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
